6-Chloro-4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Its structure includes:
- 6-Chloro substituent: Enhances electrophilicity and influences binding interactions.
- 2-Isopropyl moiety: Modulates steric bulk, which may affect receptor selectivity or solubility.
Properties
IUPAC Name |
6-chloro-4-(difluoromethyl)-2-propan-2-ylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2N3/c1-5(2)16-4-7-6(9(12)13)3-8(11)14-10(7)15-16/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLWVBIBJWMOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=NC2=N1)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that this compound fits well into the active site of CDK2, forming essential hydrogen bonds that enhance its inhibitory activity.
Biological Activity Data
Recent studies have reported on the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives in inhibiting cancer cell proliferation:
- Inhibition of Tumor Growth : A study demonstrated that compounds similar to this compound significantly inhibited the growth of MCF-7 and HCT-116 cells, with IC50 values indicating potent cytotoxicity compared to standard treatments like sorafenib .
- Induction of Apoptosis : Further investigations revealed that treatment with this compound led to an increase in apoptotic markers in HCT-116 cells, suggesting its potential use as an anti-cancer agent through apoptosis induction .
- CDK2 Inhibition : The most potent compounds from a series were found to exhibit strong inhibitory activity against CDK2 with IC50 values as low as 0.057 μM, indicating their potential for therapeutic applications in cancer treatment .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with specific biological targets, which can lead to the development of new therapeutics. The difluoromethyl group enhances binding affinity and metabolic stability, making it suitable for targeting enzymes and receptors involved in various diseases.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of pyrazolo[3,4-b]pyridine and evaluated their anticancer activity against several cancer cell lines. The results indicated that compounds similar to 6-chloro-4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridine exhibited significant cytotoxic effects, suggesting potential use in cancer therapy .
Biological Studies
Interaction with Biological Macromolecules
The compound is also utilized in biological studies to understand its interactions with proteins and nucleic acids. Such interactions are crucial for elucidating its mechanism of action and potential therapeutic applications.
Case Study: Protein Binding Studies
Research conducted on the binding affinities of this compound with various proteins revealed that it could act as an inhibitor for specific enzymes involved in metabolic pathways. This was demonstrated through surface plasmon resonance (SPR) techniques, which provided quantitative data on binding kinetics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-Chloro-4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridine with two analogs from and other related derivatives:
Key Structural and Functional Comparisons:
Position 2 Substituents: The 2-isopropyl group in the target compound introduces greater steric bulk compared to 2-methyl (ZX-AC007968) or 2-butyl (ZX-AC007967). This may enhance receptor selectivity or reduce metabolic degradation .
Position 4 Substituents :
- The 4-(difluoromethyl) group in the target compound and ZX-AC007968 provides electron-withdrawing effects, stabilizing the heterocyclic core and influencing binding affinity.
Synthetic Accessibility :
- One-pot methods for pyrazolo[3,4-b]pyridines (e.g., derivatives in ) suggest moderate-to-good yields (50–80%), but sterically hindered substituents (e.g., isopropyl) may require optimized conditions .
Research Findings and Implications
- Therapeutic Potential: Pyrazolo[3,4-b]pyridines are patented for autoimmune disease treatment, implying that the 4-(difluoromethyl) and 6-chloro motifs are critical for activity .
- Synthetic Challenges : Bulky substituents at position 2 may complicate purification, as seen in multi-step syntheses for ZX-AC007967 .
Q & A
Q. What are the common synthetic routes for constructing the pyrazolo[3,4-b]pyridine core in this compound?
Two primary strategies are employed:
- Pyrazole ring construction on a pyridine scaffold : This involves functionalizing pre-existing pyridine derivatives with pyrazole moieties, often using cyclization reactions with hydrazine derivatives .
- Annulation of the pyridine ring onto a pyrazole structure : A one-pot approach using 5-azidopyrazole-4-carbaldehydes and ketones in ethanolic KOH can yield pyrazolo[3,4-b]pyridines . For regioselective modifications, PdCl₂(PPh₃)₂ has been effective in γ-C-H arylation, achieving 77% yield of a single regioisomer .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are critical for confirming substituent positions and regiochemistry. For example, tert-butyl and phenyl groups in analogous compounds show distinct chemical shifts (e.g., δ 1.65 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) and Elemental Analysis validate molecular weight and purity.
Q. What in vitro bioassays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition assays (e.g., kinase inhibition studies using ATP-competitive binding protocols) .
- Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains .
- Cytotoxicity screens : MTT assays on cancer cell lines to assess antiproliferative effects .
Advanced Questions
Q. What strategies enable regioselective C-H functionalization of this scaffold?
The Pd/CuI catalytic system facilitates γ-C-H arylation with high regioselectivity. Key factors include:
- Catalyst choice : PdCl₂(PPh₃)₂ outperforms other catalysts in minimizing byproducts .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Substituent effects : Electron-withdrawing groups (e.g., chloro) direct arylation to the γ-position .
Q. How can computational methods predict its protein kinase inhibitory activity?
- 3D-QSAR modeling : Correlates molecular descriptors (e.g., electrostatic potentials, steric bulk) with inhibitory potency. For example, bulky substituents at the 4-position may enhance binding to kinase ATP pockets .
- Molecular docking : Simulates ligand-receptor interactions using crystal structures of kinases (e.g., PDB entries for Aurora kinases). Docking scores guide SAR optimization .
Q. What challenges arise in enantioselective synthesis, and how can chiral catalysts address them?
- Chiral center instability : The pyrazolo[3,4-b]pyridine core is prone to racemization under harsh conditions.
- Catalyst design : Chiral Pd complexes or organocatalysts (e.g., thiourea derivatives) can induce asymmetry during C-H functionalization or multicomponent reactions .
- Case study : Fe₃O₄-supported guanidinium sulfate catalyzes spiro-pyrazolo[3,4-b]pyridine synthesis with moderate enantiomeric excess .
Q. How do substituent variations at the 4-position influence kinase binding affinity?
- SAR insights :
- Difluoromethyl groups enhance hydrophobic interactions with kinase pockets, improving potency .
- Electron-deficient substituents (e.g., chloro) stabilize π-π stacking with conserved phenylalanine residues in kinases .
- Experimental validation : Competitive binding assays comparing IC₅₀ values of derivatives with varying 4-position groups .
Methodological Notes
- Synthetic protocols : Prioritize Pd-catalyzed methods for regioselectivity and one-pot approaches for efficiency .
- Data interpretation : Cross-reference NMR shifts with literature values for analogous compounds to confirm regiochemistry .
- Contradictions : While annulation methods () are versatile, Pd-catalyzed C-H activation () offers superior regiocontrol but requires specialized catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
